

spectroscopic data (UV-Vis, fluorescence) of 16,17-Dihydroxyviolanthrone

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Compound of Interest

Compound Name: 16,17-Dihydroxyviolanthrone

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Spectroscopic Profile of 16,17-Dihydroxyviolanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Dihydroxyviolanthrone is a polycyclic aromatic hydrocarbon (PAH) belonging to the violanthrone class of dyes. Its extensive π -conjugated system, composed of nine fused benzene rings, imparts distinct chromophoric and fluorophoric properties.^{[1][2]} This technical guide provides a comprehensive overview of the available spectroscopic data for **16,17-Dihydroxyviolanthrone**, focusing on its UV-Visible absorption and fluorescence characteristics. The document details generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis. Due to the limited availability of specific quantitative data for **16,17-Dihydroxyviolanthrone** in the public domain, data from closely related violanthrone derivatives are included for comparative purposes.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	$C_{34}H_{16}O_4$	[3]
Molecular Weight	488.49 g/mol	[3]
CAS Number	128-59-6	[3]
Appearance	Green	[4]

UV-Visible Spectroscopic Data

The extended conjugation in **16,17-Dihydroxyviolanthrone** results in strong absorption of light in the visible region of the electromagnetic spectrum.[4] The primary electronic transitions responsible for this absorption are from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$)	Reference
16,17-Dihydroxyviolanthrone	Not Specified	~600	Data Not Available	[4]

Note: While a specific molar absorptivity value for **16,17-Dihydroxyviolanthrone** is not readily available in the literature, its structural analogues exhibit high extinction coefficients, a characteristic feature of such extensive chromophores.

Fluorescence Spectroscopic Data

16,17-Dihydroxyviolanthrone is expected to exhibit fluorescence, a property common to many violanthrone derivatives.[2] Detailed fluorescence data for the parent dihydroxy compound is sparse; however, studies on related 16,17-disubstituted dihydroviolanthrones provide valuable insights into its potential emissive properties. These dihydroquinones are noted to be strong fluorophores.[1]

Compound	Solvent	Excitation λ (nm)	Emission λ (nm)	Quantum Yield (Φ)	Reference
Dihydroquinones of 16,17-disubstituted violanthrones	Not Specified	Data Not Available	560 - 600	0.6 - 1.0	[1]
A 16,17-disubstituted violanthrone derivative (R = <chem>OCOC17H35</chem>)	Not Specified	Data Not Available	Data Not Available	0.2	[1]
Violanthrone (parent compound)	Not Specified	Data Not Available	Data Not Available	0.01	[1]

Note: The high fluorescence quantum yields of the related dihydroquinones suggest that **16,17-Dihydroxyviolanthrone** could be a significant fluorescent molecule, particularly in specific chemical environments or upon reduction.

Experimental Protocols

The following are generalized protocols for the acquisition of UV-Vis and fluorescence spectra of **16,17-Dihydroxyviolanthrone**, based on standard practices for polycyclic aromatic hydrocarbons.

UV-Visible Spectroscopy

- Instrumentation: A dual-beam UV-Visible spectrophotometer, such as a Varian Cary 500, is suitable for these measurements.[\[5\]](#)
- Solvent Selection: A high-purity, spectroscopy-grade solvent that does not absorb in the region of interest (typically >400 nm for this class of compounds) should be used. Suitable solvents include dichloromethane, chloroform, and acetonitrile.

- Sample Preparation:
 - Prepare a stock solution of **16,17-Dihydroxyviolanthrone** in the chosen solvent at a concentration of approximately 10^{-3} M.
 - From the stock solution, prepare a series of dilutions in the range of 10^{-5} to 10^{-6} M.
 - Transfer the sample solution to a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
- Data Acquisition:
 - Record the absorption spectrum over a wavelength range of at least 300-800 nm.
 - Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure adherence to the Beer-Lambert law.

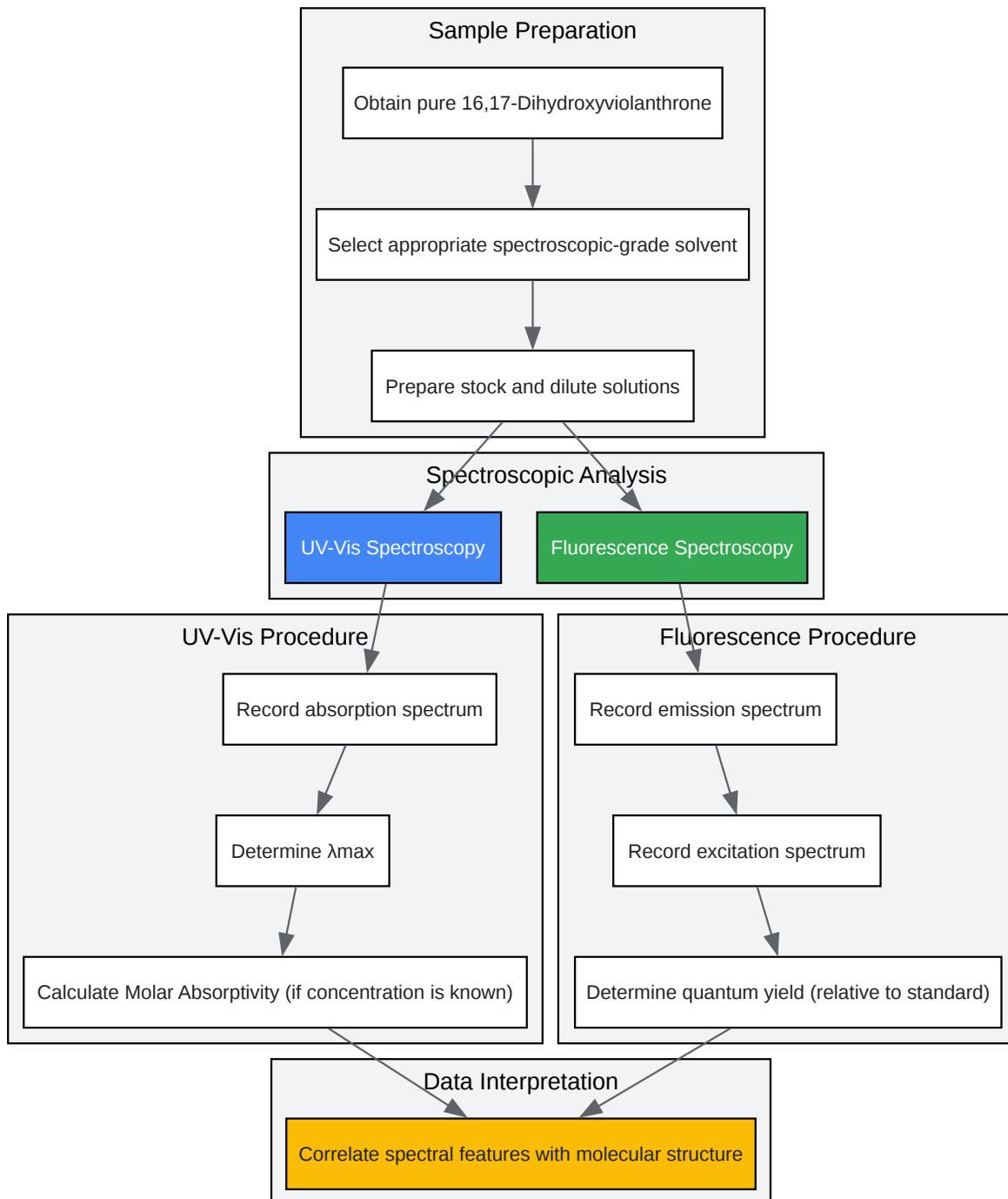
Fluorescence Spectroscopy

- Instrumentation: A spectrofluorometer, such as a Varian Cary Eclipse, equipped with a xenon lamp source and double monochromators for both excitation and emission is recommended.
[\[5\]](#)
- Solvent Selection: Use a spectroscopy-grade solvent with minimal fluorescence background. The same solvents as for UV-Vis spectroscopy are generally suitable.
- Sample Preparation:
 - Prepare a dilute solution of **16,17-Dihydroxyviolanthrone** (typically 10^{-6} M) in the chosen solvent to minimize inner-filter effects and self-quenching. The absorbance of the solution at the excitation wavelength should be kept below 0.1.
 - Transfer the solution to a 1 cm path length quartz fluorescence cuvette.
- Data Acquisition:
 - Emission Spectrum: Excite the sample at its absorption maximum ($\lambda_{\text{max}} \approx 600$ nm) and scan the emission over a longer wavelength range (e.g., 610-800 nm).

- Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a shorter wavelength range (e.g., 400-650 nm).
- Quantum Yield Determination: The quantum yield can be determined relative to a well-characterized standard with a known quantum yield in the same emission range (e.g., Rhodamine 101).[6][7] This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions (absorbance, excitation wavelength, and instrument settings).[7]

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **16,17-Dihydroxyviolanthrone**.

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